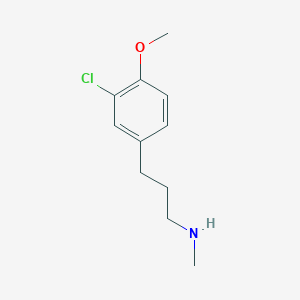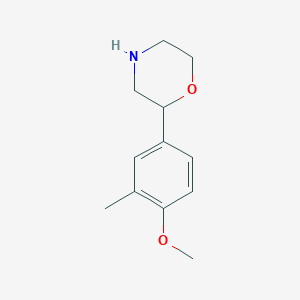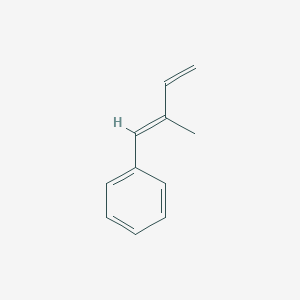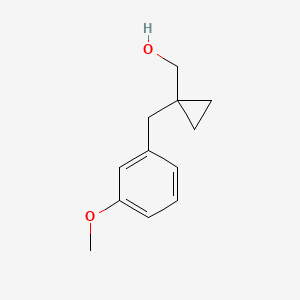![molecular formula C10H14O3 B13594463 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid](/img/structure/B13594463.png)
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid is an organic compound known for its unique bicyclic structure. This compound, also referred to as a bicyclic α-amino acid, has garnered significant attention in the scientific community due to its distinctive structural and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid typically involves the use of palladium-catalyzed reactions. One common method is the 1,2-aminoacyloxylation of cyclopentenes, which proceeds efficiently with a broad array of substrates . Another approach involves the directed arylation of the 7-oxabicyclo[2.2.1]heptane framework, yielding arylated products with high diastereoselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Substitution reactions, particularly arylation, are common and can be performed using palladium-catalyzed conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are often employed in arylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, arylation reactions yield arylated derivatives of the original compound .
科学的研究の応用
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to inhibit protein phosphatases.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid exerts its effects involves the inhibition of protein phosphatases. Both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for effective inhibition . This inhibition can modulate various cellular pathways, making the compound a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure.
2-Azabicyclo[2.2.1]heptanes: These compounds share the bicyclic framework but contain nitrogen atoms.
Uniqueness
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid is unique due to its combination of a bicyclic structure with a cyclopropane carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, setting it apart from other similar compounds.
特性
分子式 |
C10H14O3 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
2-(7-oxabicyclo[2.2.1]heptan-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H14O3/c11-10(12)8-4-6(8)7-3-5-1-2-9(7)13-5/h5-9H,1-4H2,(H,11,12) |
InChIキー |
UUBMEQPGTDQYOT-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(CC1O2)C3CC3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


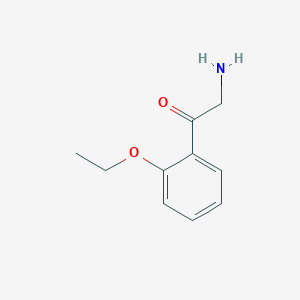
![rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13594400.png)
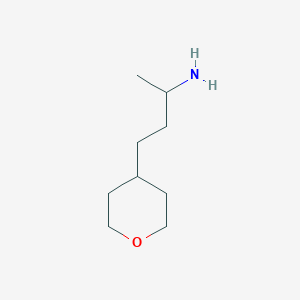
![2,5-Diazaspiro[3.4]octane,bis(trifluoroaceticacid)](/img/structure/B13594413.png)

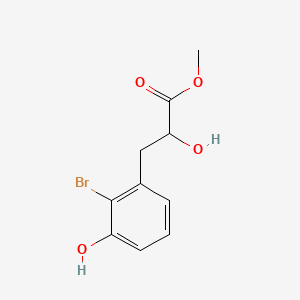
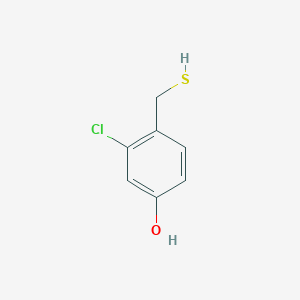
![1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride](/img/structure/B13594441.png)
